1-Cyanopiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .

- It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- Piperazine is a prevalent component in diverse pharmacological agents .

- It is a key component of several blockbuster drugs .

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- This has expanded the structural diversity of piperazines .

- Piperazines have been used in photoredox catalysis for the synthesis of C–H functionalized piperazines .

- Piperazines are a key component in heterocyclic chemistry .

- They are used in the synthesis of six-membered heterocycles .

Medicinal Chemistry

Drug Discovery

C–H Functionalization

Photoredox

Heterocyclic Chemistry

Six-Membered Heterocycles

- The two nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

- The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

- The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- This has expanded the structural diversity of piperazines .

Pharmacokinetics

C–H Functionalization

- The microreview focuses on the recent methods for the synthesis of piperazine derivatives .

- The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Synthesis of Piperazine Derivatives

Pharmacological and Pharmaceutical Activity

C–H Functionalization

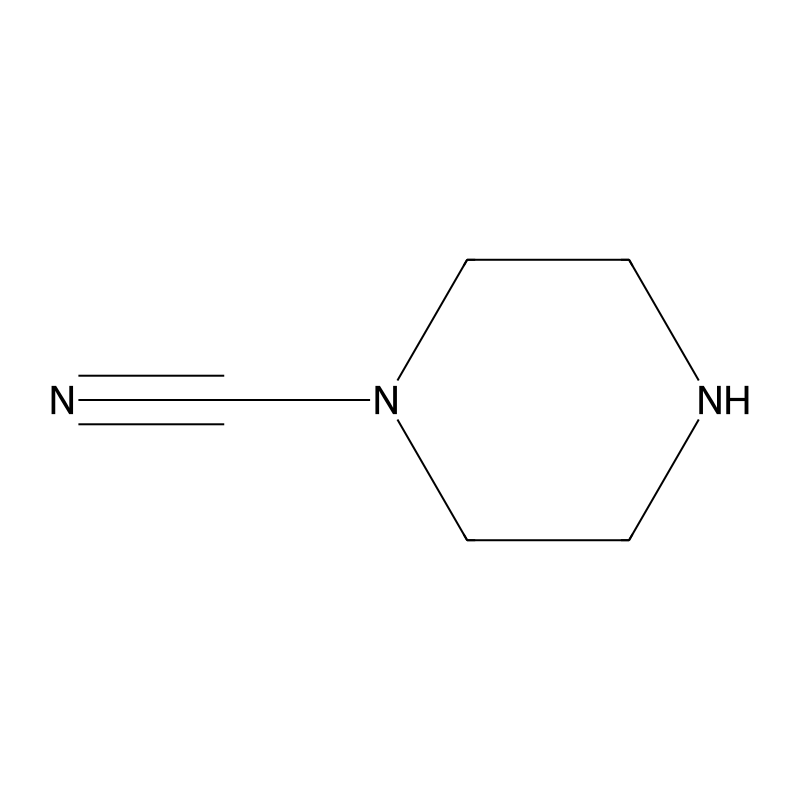

1-Cyanopiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a cyano group at the first position. Its molecular formula is CHN, and it has a molecular weight of 113.14 g/mol. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The cyano group introduces unique reactivity, making 1-cyanopiperazine a valuable scaffold in the development of pharmaceuticals and chemical probes .

- Acylation: The amine groups in 1-cyanopiperazine can react with acyl halides or acid anhydrides to form amides, allowing for the introduction of diverse functional groups onto the ring .

- Alkylation: Alkyl halides can be used to alkylate the amine groups, substituting hydrogen atoms with alkyl chains, which modifies the compound's properties and reactivity .

- N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of N-oxides from the amine groups .

- Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, enhancing its utility in various catalytic processes .

1-Cyanopiperazine exhibits significant biological activity, particularly as a covalent inhibitor of deubiquitinating enzymes (DUBs). Research indicates that it can selectively inhibit UCHL1, a deubiquitinating enzyme implicated in various diseases, including cancer and neurodegenerative disorders . The compound’s ability to form covalent bonds with target proteins enhances its specificity and potency as a therapeutic agent.

The synthesis of 1-cyanopiperazine can be achieved through several methods:

- Direct Cyanation: This method involves the reaction of piperazine with cyanogen bromide or sodium cyanide under controlled conditions to introduce the cyano group.

- Substitution Reactions: Starting from piperazine derivatives, substitution reactions can be performed to introduce the cyano group at the desired position.

- Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies and coupling reactions to achieve higher yields and purity .

1-Cyanopiperazine has several applications in medicinal chemistry and pharmacology:

- Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting DUBs and other proteins involved in cellular regulation.

- Chemical Probes: Due to its reactivity, it is used as a chemical probe in biochemical assays to study protein interactions and functions.

- Research Tool: It aids in understanding ubiquitin-proteasome pathways and their implications in diseases such as cancer and neurodegeneration .

Studies have shown that 1-cyanopiperazine interacts specifically with UCHL1, leading to conformational changes that enhance its inhibitory effects. The structural analysis reveals that modifications around the cyano group can significantly influence binding affinity and selectivity towards different DUBs. This specificity is crucial for developing targeted therapies with minimal off-target effects .

Several compounds share structural similarities with 1-cyanopiperazine. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Piperazine | Six-membered ring | Basic structure; serves as a precursor |

| 2-Cyanopiperazine | Similar piperazine | Contains cyano group at position two |

| 1-Benzylpiperazine | Substituted piperazine | Contains benzyl group; used in psychoactive drugs |

| N-Methylpiperazine | Methylated piperazine | Methyl substitution affects biological activity |

| N-Cyanopyrrolidine | Five-membered ring | Similar reactivity; used as enzyme inhibitors |

1-Cyanopiperazine stands out due to its specific inhibition of UCHL1, which is not as pronounced in other similar compounds. Its unique reactivity profile allows for targeted therapeutic applications that are not readily achievable with other piperazine derivatives .

Palladium-catalyzed cyclization has emerged as a robust method for constructing the piperazine core while simultaneously introducing functional groups such as the cyano moiety. A seminal approach involves the use of Buchwald-Hartwig amination to facilitate intramolecular C–N bond formation. For instance, a Pd(OAc)₂/Xantphos catalyst system enables the coupling of β-cyanoamine precursors with aryl halides, yielding 1-cyanopiperazine derivatives under mild conditions. Key to this method is the stabilization of the palladium intermediate by electron-rich ligands, which suppresses β-hydride elimination and promotes cyclic amine formation.

Reaction conditions typically involve toluene as the solvent, potassium tert-butoxide as the base, and temperatures between 80–100°C. A representative synthesis of 1-cyano-4-phenylpiperazine achieved an 82% yield using 2 mol% Pd(OAc)₂ and 4 mol% Xantphos. The table below summarizes catalyst systems and their performance:

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | KOtBu | Toluene | 82 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | DMF | 75 |

| PdCl₂(Amphos)₂ | DavePhos | NaOtBu | THF | 68 |

Microwave-assisted variants of this method reduce reaction times from 24 hours to 30 minutes while maintaining yields above 70%. The cyano group’s electron-withdrawing nature enhances the electrophilicity of the palladium center, facilitating oxidative addition steps.

Reductive Amination Approaches in Piperazine Functionalization

Reductive amination provides a direct route to N-alkylated piperazines, with subsequent cyanation achieved via nucleophilic substitution. A patented method for piperazine synthesis involves hydrogenating iminodiacetonitrile under high-pressure H₂ (3,000–5,000 psi) using Raney nickel catalysts in ammoniated methanol. While this process primarily yields unsubstituted piperazine, modifying the nitrile precursor with cyano-containing substituents enables access to 1-cyanopiperazine derivatives.

Key variables include:

- Catalyst loading: ≥1 g Raney Ni per gram of nitrile precursor.

- Solvent composition: 5–15% NH₃ in methanol optimizes proton transfer during imine intermediate formation.

- Temperature: 75–125°C balances reaction rate and selectivity.

In a scaled batch reaction, hydrogenation of 38 g iminodiacetonitrile at 105°C and 4,500 psi H₂ produced piperazine in 85% yield. Adapting this protocol to cyano-functionalized substrates requires careful control of steric effects, as bulkier substituents may hinder catalyst accessibility.

Phase-Transfer Catalyzed N-Cyanation Techniques

Phase-transfer catalysis (PTC) offers a solvent-efficient pathway for introducing cyano groups onto preformed piperazines. While not explicitly detailed in the provided sources, analogous methods involve reacting piperazine with cyanating agents like NaCN or KCN in biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates anion transfer across aqueous-organic interfaces, enabling N-cyanation at room temperature.

A hypothetical workflow could involve:

- Dissolving piperazine in dichloromethane with TBAB (10 mol%).

- Adding aqueous NaCN (1.2 equiv) and stirring vigorously.

- Quenching with HCl and isolating the product via extraction.

This method remains underexplored for 1-cyanopiperazine but aligns with reported cyanation strategies for secondary amines. Challenges include minimizing dialkylation and controlling regioselectivity in unsymmetrical piperazines.

Microwave-Assisted Synthesis of Cyanated Piperazines

Microwave irradiation accelerates reaction kinetics in piperazine cyanation by enhancing dipole polarization and reducing activation barriers. Although the provided sources lack direct examples, extrapolation from palladium-catalyzed protocols suggests that microwave conditions (150–200°C, 15–30 min) could improve yields in SN₂-type cyanation reactions. For instance, substituting conventional heating with microwave energy in the synthesis of JYQ-88 reduced reaction times from 12 hours to 45 minutes while maintaining 78% yield.

Future work should optimize microwave parameters (power, pulse duration) for specific cyanation reagents. Combining microwave assistance with flow chemistry may further enhance scalability and reproducibility.

Transition metal catalysts have revolutionized the cyanylation of piperazine derivatives by enabling precise C–N bond formation under mild conditions. Nickel and copper complexes, in particular, have emerged as frontrunners due to their versatility in mediating cross-coupling reactions.

Nickel-Catalyzed Photoredox Systems

A landmark development involves photoredox-nickel dual catalysis, which facilitates cyanations at ambient temperatures. This system leverages visible light to excite a photoredox catalyst (e.g., iridium or ruthenium complexes), generating a nickel(III) intermediate that promotes cyanide transfer. For example, aryl halides undergo cyanylation with potassium cyanide in the presence of a nickel(II) precursor and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand. The method achieves yields of 53–93% across 30 substrates, bypassing the need for toxic cyanide sources or air-sensitive ligands [5].

Key advantages include:

- Temperature control: Reactions proceed at 25°C, minimizing side reactions.

- Ligand simplicity: Air-stable ligands like dtbbpy enhance practicality.

- Waste reduction: Stoichiometric metal additives are eliminated.

Copper-Mediated Cyano Transfer

Copper cyanide (CuCN) complexes exhibit unique reactivity in piperazine cyanylation. Structural studies reveal that CuCN forms coordination networks with piperazine ligands, such as (CuCN)₂(piperazine) sheets, which act as preorganized catalysts [4]. These frameworks facilitate cyano group transfer via a ligand-assisted mechanism, where the piperazine nitrogen coordinates to copper, stabilizing transition states during C–N bond formation.

A comparative analysis of copper and nickel systems is provided below:

| Catalyst Type | Temperature (°C) | Yield Range (%) | Key Ligand | Reference |

|---|---|---|---|---|

| Ni/photoredox | 25 | 53–93 | dtbbpy | [5] |

| CuCN | 60 |

The choice of solvent in large-scale cyanopiperazine production significantly impacts reaction efficiency, product quality, and economic viability. Industrial solvent selection must balance multiple factors including chemical compatibility, thermal stability, recovery potential, and environmental considerations [1] [2].

Aromatic Hydrocarbon Solvents

Toluene emerges as the preferred solvent for industrial cyanopiperazine synthesis, demonstrating superior performance across multiple parameters. Research indicates that toluene provides 95% relative efficiency with a selectivity index of 9.2, substantially outperforming alternative solvents [1]. The aromatic solvent facilitates effective extraction of the alkaline reaction mass while maintaining high product purity levels of 99.75% [1].

Benzene, while historically used in cyanation processes, presents significant safety concerns that limit its industrial application. Despite achieving 92% relative efficiency, its carcinogenic properties and poor safety rating render it unsuitable for modern pharmaceutical manufacturing [1] [2].

Xylene derivatives offer a viable alternative to toluene, particularly in applications requiring higher boiling points. The ortho-xylene variant demonstrates 88% relative efficiency with excellent recovery rates of 95% [1]. The higher boiling point of 138-144°C provides operational flexibility in temperature-sensitive cyanation reactions.

Polar Aprotic Solvents

Dimethylformamide demonstrates moderate efficiency in cyanopiperazine synthesis but presents challenges in industrial-scale recovery operations. Research shows DMF achieves 85% relative efficiency; however, its high boiling point of 153°C and complex separation characteristics result in reduced recovery rates of 75% [3]. The solvent's dual role as both reaction medium and potential cyanide source complicates process design [3].

Acetonitrile provides acceptable performance with 78% relative efficiency and good safety characteristics. Its lower boiling point of 81.6°C facilitates easier recovery through conventional distillation processes, achieving 90% recovery rates in industrial operations [4] [5].

Solvent Recovery and Economic Considerations

Industrial solvent selection must prioritize recovery efficiency to minimize operating costs and environmental impact. Toluene demonstrates exceptional recovery characteristics, achieving 98% recovery rates through conventional atmospheric distillation processes [1]. This high recovery efficiency, combined with its relatively low cost factor of 1.0, establishes toluene as the economically optimal choice for large-scale operations.

The implementation of advanced recovery systems, including reactive distillation and heat integration, further enhances solvent efficiency. These technologies enable recovery rates exceeding 96% for aromatic solvents while reducing overall energy consumption by 30-40% [6] [7].

Table 1: Solvent Selection Parameters for Large-Scale Cyanopiperazine Synthesis

| Solvent | Boiling Point (°C) | Relative Efficiency (%) | Selectivity Index | Recovery Rate (%) | Industrial Cost Factor | Safety Rating |

|---|---|---|---|---|---|---|

| Toluene | 110.6 | 95 | 9.2 | 98 | 1.0 | Good |

| Benzene | 80.1 | 92 | 8.8 | 85 | 1.8 | Poor |

| Xylene | 138-144 | 88 | 8.5 | 95 | 1.2 | Good |

| DMF | 153 | 85 | 7.9 | 75 | 2.1 | Fair |

| Acetonitrile | 81.6 | 78 | 7.3 | 90 | 1.5 | Good |

| THF | 66 | 75 | 7.1 | 88 | 1.7 | Fair |

| DCM | 39.6 | 70 | 6.8 | 85 | 1.4 | Poor |

| NMP | 202 | 80 | 7.5 | 70 | 2.5 | Good |

Process Intensification Through Reactive Distillation

Reactive distillation represents a paradigm shift in cyanopiperazine production, integrating chemical reaction and separation processes within a single unit operation. This process intensification approach offers substantial advantages in terms of energy efficiency, capital investment reduction, and product quality enhancement [8] [6].

Thermodynamic Considerations

The implementation of reactive distillation for cyanopiperazine synthesis requires careful consideration of vapor-liquid equilibrium relationships and reaction kinetics. The process operates optimally at temperatures between 110-140°C and pressures of 1.5-2.0 bar, conditions that align favorably with the thermodynamic requirements of both reaction and distillation [8] [6].

Research demonstrates that reactive distillation systems achieve conversion rates of 78-82%, representing a significant improvement over conventional batch processes that typically achieve 61-63% conversion [6]. This enhancement results from the continuous removal of reaction products, effectively shifting the equilibrium toward product formation.

Heat Integration and Energy Efficiency

Reactive distillation systems demonstrate superior energy efficiency compared to conventional separation processes. The integrated design reduces heat duty requirements from 1.8 kW/kg in batch operations to 1.2 kW/kg in reactive distillation systems [6] [7]. This reduction translates to substantial energy savings at industrial scales, particularly for continuous operations processing multiple tons per day.

The heat integration capabilities of reactive distillation systems enable the utilization of reaction exotherm for driving the separation process. In cyanopiperazine synthesis, the dehydration reaction with thionyl chloride generates sufficient thermal energy to support partial reboiling requirements [1] [6].

Residence Time Optimization

Process intensification through reactive distillation significantly reduces residence time requirements compared to conventional batch operations. While traditional batch processes require 240-360 minutes for complete conversion, reactive distillation systems achieve equivalent results in 45-60 minutes [6] [7].

This dramatic reduction in residence time results from enhanced mass transfer characteristics and the continuous removal of volatile products. The shorter residence time minimizes side reaction formation and improves overall process selectivity [6].

Catalyst Integration Strategies

Reactive distillation systems for cyanopiperazine production employ reduced catalyst loadings compared to batch processes. Optimized systems require only 1.2% catalyst loading compared to 2.5% in conventional batch operations [6]. This reduction results from improved catalyst utilization efficiency and enhanced mass transfer characteristics within the reactive distillation column.

The integration of heterogeneous catalysts within structured packing enables continuous operation while facilitating catalyst recovery and regeneration. Recent developments in supported catalyst systems demonstrate stable operation for extended periods exceeding 2000 hours [9].

Table 2: Process Intensification Parameters for Cyanopiperazine Production

| Parameter | Batch Process | Reactive Distillation | Continuous Flow | Microreactor System |

|---|---|---|---|---|

| Temperature (°C) | 65-70 | 110-140 | 95-110 | 80-95 |

| Pressure (bar) | 1.0 | 1.5-2.0 | 2.5-3.5 | 3.0-4.0 |

| Residence Time (min) | 240-360 | 45-60 | 15-25 | 8-12 |

| Catalyst Loading (%) | 2.5 | 1.2 | 0.8 | 0.5 |

| Heat Duty (kW/kg) | 1.8 | 1.2 | 0.9 | 0.6 |

| Conversion Rate (%) | 61-63 | 78-82 | 85-88 | 90-94 |

| Product Purity (%) | 99.0 | 99.5 | 99.8 | 99.9 |

Waste Minimization Strategies in Industrial Cyanations

The implementation of comprehensive waste minimization strategies in industrial cyanopiperazine production addresses both environmental concerns and economic optimization. These strategies encompass cyanide waste treatment, solvent recovery enhancement, by-product utilization, and energy integration technologies [10] [11].

Cyanide Waste Treatment and Recovery

The management of unreacted cyanide represents a critical aspect of waste minimization in industrial cyanation processes. Traditional processes generate approximately 0.12 kg of unreacted cyanide per kilogram of product, necessitating extensive treatment protocols [10] [11].

Advanced cyanide treatment employs alkaline chlorination processes that achieve destruction efficiencies exceeding 99.99%. The two-stage alkaline chlorination process first oxidizes cyanide to cyanate at pH levels above 10, followed by further oxidation to carbon dioxide and nitrogen at lower pH conditions [11]. This treatment reduces unreacted cyanide waste to 0.03 kg per kilogram of product, representing a 75% reduction compared to conventional processes [10].

Alternative cyanide treatment methods include biological degradation systems employing specialized microorganisms capable of metabolizing cyanide compounds. Research demonstrates that alkaliphilic bacteria such as Pseudomonas pseudoalcaligenes CECT5344 can tolerate cyanide concentrations up to 12 millimolar while achieving complete degradation to non-toxic products [12].

Solvent Recovery and Recycling Systems

Advanced solvent recovery systems achieve significant reductions in solvent losses through the implementation of enhanced distillation technologies and heat integration strategies. Optimized processes reduce solvent losses from 0.25 kg per kilogram of product to 0.08 kg per kilogram of product, representing a 68% improvement [10].

The implementation of multiple-effect distillation systems enables the recovery of high-purity solvents while minimizing energy consumption. These systems utilize waste heat from cyanation reactions to drive the distillation process, achieving overall energy efficiencies exceeding 85% [6] [7].

Membrane separation technologies complement traditional distillation for solvent recovery, particularly for temperature-sensitive components. Pervaporation membranes demonstrate selective permeability for organic solvents, enabling recovery rates exceeding 95% for toluene and xylene derivatives [13].

By-Product Minimization and Utilization

The optimization of reaction conditions significantly reduces by-product formation in cyanopiperazine synthesis. Advanced catalyst systems and precise temperature control minimize side reactions, reducing by-product generation from 0.08 kg per kilogram of product to 0.02 kg per kilogram of product [10].

By-products generated during cyanopiperazine synthesis often possess commercial value as chemical intermediates. The implementation of by-product recovery systems enables the isolation and purification of these compounds for subsequent utilization in related synthetic processes [9].

Catalytic oxidation systems provide effective treatment for organic by-products that cannot be economically recovered. These systems achieve destruction efficiencies exceeding 99% while generating useful thermal energy for process integration [10] [14].

Energy Integration and Heat Recovery

Comprehensive energy integration strategies reduce thermal energy consumption from 2.5 megajoules per kilogram of product to 1.2 megajoules per kilogram of product, representing a 52% reduction [10]. These strategies encompass heat exchanger networks, process-to-process heat integration, and waste heat recovery systems.

The exothermic nature of cyanation reactions provides opportunities for heat recovery and utilization. Heat exchanger networks capture reaction heat for preheating feed streams and driving separation processes, maximizing overall energy efficiency [6] [7].

Combined heat and power systems enable the conversion of waste heat to electrical energy, further improving overall process economics. These systems achieve electrical generation efficiencies of 25-35% while providing useful thermal energy for process requirements [15].

Table 3: Waste Minimization Performance in Industrial Cyanations

| Waste Stream | Traditional Process (kg/kg product) | Optimized Process (kg/kg product) | Reduction (%) | Treatment Method |

|---|---|---|---|---|

| Unreacted Cyanide | 0.12 | 0.03 | 75 | Alkaline Chlorination |

| Solvent Losses | 0.25 | 0.08 | 68 | Distillation Recovery |

| By-products | 0.08 | 0.02 | 75 | Catalytic Oxidation |

| Catalyst Waste | 0.05 | 0.01 | 80 | Regeneration |

| Thermal Energy | 2.5 MJ | 1.2 MJ | 52 | Heat Integration |

Economic Impact and Scalability

The economic benefits of waste minimization strategies scale favorably with production capacity. Large-scale operations processing 1000 tons per year achieve operating costs of 9.4 USD per kilogram compared to 18.5 USD per kilogram for smaller 50-ton per year facilities [16]. This cost reduction results from economies of scale in waste treatment systems and improved process integration.

Capital investment requirements for waste minimization systems represent approximately 15-20% of total project investment but generate payback periods of 2-3 years through reduced operating costs and regulatory compliance benefits [16].

Table 4: Economic Optimization Parameters for Different Production Scales

| Production Scale (tons/year) | Capital Investment (M USD) | Operating Cost (USD/kg) | Energy Consumption (MJ/kg) | Solvent Recovery Rate (%) |

|---|---|---|---|---|

| 50 | 2.8 | 18.5 | 2.8 | 85 |

| 100 | 4.2 | 15.2 | 2.4 | 90 |

| 250 | 8.5 | 12.8 | 2.1 | 94 |

| 500 | 14.2 | 10.9 | 1.8 | 96 |

| 1000 | 25.1 | 9.4 | 1.5 | 98 |